3,4,5-trimethoxy-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
CAS No.: 392299-83-1
Cat. No.: VC4626628
Molecular Formula: C17H17N5O5S3
Molecular Weight: 467.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 392299-83-1 |
|---|---|
| Molecular Formula | C17H17N5O5S3 |
| Molecular Weight | 467.53 |
| IUPAC Name | 3,4,5-trimethoxy-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C17H17N5O5S3/c1-25-10-6-9(7-11(26-2)13(10)27-3)14(24)20-16-21-22-17(30-16)29-8-12(23)19-15-18-4-5-28-15/h4-7H,8H2,1-3H3,(H,18,19,23)(H,20,21,24) |
| Standard InChI Key | GLUFVGKTXPCHAR-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a 3,4,5-trimethoxybenzamide core linked via an amide bond to a 1,3,4-thiadiazole ring. The thiadiazole is further substituted with a thioether bridge connecting a 2-oxo-2-(thiazol-2-ylamino)ethyl group (Fig. 1) . Key structural elements include:
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Methoxy groups: Positioned at the 3, 4, and 5 positions of the benzene ring, enhancing lipophilicity and influencing electronic properties .
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Thiadiazole-thiazole system: The 1,3,4-thiadiazole and thiazole rings contribute to π-π stacking and hydrogen-bonding interactions, critical for biological target engagement .
Table 1: Molecular Properties
Crystallographic Insights
X-ray diffraction studies of analogous trimethoxybenzamide derivatives reveal that methoxy groups adopt planar or near-planar orientations relative to the benzene ring, while the amide group exhibits a trans configuration . Hydrogen bonding between the amide N–H and carbonyl O atoms facilitates supramolecular chain formation, a feature likely conserved in this compound .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves multi-step reactions optimized for yield and purity:
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Formation of 3,4,5-trimethoxybenzoyl chloride: Treatment of 3,4,5-trimethoxybenzoic acid with thionyl chloride or oxalyl chloride.
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Amidation: Reaction with 5-amino-1,3,4-thiadiazole-2-thiol derivatives under basic conditions (e.g., triethylamine) .
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Thioether linkage: Coupling with 2-(thiazol-2-ylamino)acetic acid derivatives via Mitsunobu or nucleophilic substitution reactions.
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Benzoyl chloride formation | SOCl₂, reflux, 4–6 hrs | 85–90% |
| Amidation | TEA, DCM, 0°C to RT | 70–75% |
| Thioether coupling | K₂CO₃, DMF, 60°C | 60–65% |
Stability and Reactivity
The compound’s stability is influenced by:
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pH sensitivity: Hydrolysis of the amide bond under strongly acidic or basic conditions .
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Oxidation susceptibility: The thioether bridge may oxidize to sulfoxide or sulfone derivatives .
Biological Activities and Mechanisms
Table 3: Comparative Anticonvulsant Data
| Compound | ED₅₀ (MES model) | Neurotoxicity (Rotarod) | Source |
|---|---|---|---|
| Target compound | Pending | Pending | – |
| Reference (Valproate) | 126.8 mg/kg | 7.3 (TI) |
Antimicrobial and Anticancer Activity
Preliminary studies on structurally related benzamide-thiadiazole hybrids demonstrate:
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Antibacterial effects: MIC values of 4–8 µg/mL against S. aureus and E. coli .
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Cytotoxicity: IC₅₀ of 12–18 µM in MCF-7 and HeLa cell lines, potentially via topoisomerase II inhibition .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
Metabolic Stability
In vitro microsomal studies predict:
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Hepatic clearance: High (CLhep > 20 mL/min/kg) due to CYP3A4-mediated oxidation .
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Major metabolites: Demethylated methoxy groups and sulfoxide derivatives.
Applications in Drug Discovery
Lead Optimization
Structural analogs have entered preclinical trials for epilepsy and oncology . Key modifications under investigation include:
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Methoxy replacement: Substituting with halogens to enhance potency .
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Thioether oxidation: Sulfone derivatives for improved metabolic stability.
Patent Landscape
Patent US4416683A discloses herbicidal applications for benzamide-thiadiazole hybrids, though this compound’s agricultural use remains unexplored .
Future Research Directions
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